5-((2-Fluorophenyl)methyl)-2-oxazolidinone
Description
Structure
3D Structure
Properties
CAS No. |
62826-16-8 |
|---|---|
Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
5-[(2-fluorophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10FNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13) |
InChI Key |
GDFIUBIBYWCBDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)CC2=CC=CC=C2F |
Origin of Product |
United States |
Mechanistic Investigations of 5 2 Fluorophenyl Methyl 2 Oxazolidinone Synthesis
Reaction Pathways for Oxazolidinone Core Assembly
The formation of the five-membered oxazolidinone ring is typically achieved through intramolecular cyclization, where a carbon-oxygen and a carbon-nitrogen bond are formed around a central carbonyl group. The specific pathway is highly dependent on the chosen starting materials and reaction conditions.
Nucleophilic cyclization represents a fundamental strategy for constructing the oxazolidinone heterocycle. This process generally involves an intramolecular attack of a nucleophile (typically an oxygen or nitrogen atom) on an electrophilic center to forge the ring structure.
One common pathway begins with a β-amino alcohol, which can be reacted with phosgene or its equivalents. beilstein-journals.org A more direct and environmentally benign approach involves the reaction of β-amino alcohols with carbon dioxide or dialkyl carbonates. beilstein-journals.org The mechanism often proceeds through the formation of a carbamate (B1207046) intermediate, which then undergoes an intramolecular SN2 reaction. The hydroxyl group, or its corresponding alkoxide under basic conditions, acts as the nucleophile, attacking the carbonyl carbon of the carbamate to displace a leaving group and effect ring closure.
Another demonstrated nucleophilic pathway involves the intramolecular cyclization of oxazolidinones with adjacent carbanions. nih.gov In these cases, the carbamate carbonyl group itself acts as an electrophile. nih.gov The generation of a carbanion, for instance, adjacent to a sulfone or phosphonate group on a substituent attached to the oxazolidinone nitrogen, can lead to an intramolecular attack on the carbonyl carbon, resulting in ring transformation and the formation of functionalized lactams. nih.gov While carbamates are often considered stable, these studies highlight their potential to serve as electrophiles in intramolecular transformations. nih.gov
The general mechanism for cyclization starting from a primary amine and a suitable difunctional reagent can proceed via two main routes, both involving nucleophilic substitution. researchgate.net
Route A : Formation of a carbamate intermediate followed by intramolecular cyclization. researchgate.net
Route B : Formation of a carbonate intermediate which then undergoes cyclization. researchgate.net
These pathways underscore the versatility of nucleophilic cyclization in assembling the stable 5-membered oxazolidinone ring from various precursors.
The strategic use of key intermediates like carbamates, epoxides, and aziridines is central to many modern syntheses of oxazolidinones. These precursors provide the necessary functionalities arranged in a way that facilitates efficient cyclization.
Carbamates: Carbamates are arguably the most common intermediates in oxazolidinone synthesis. They can be formed from amino alcohols and subsequently cyclized, or they can be used as starting materials themselves. nih.govionike.com For example, N-aryl carbamates can react with epichlorohydrin in the presence of a base to yield 5-(chloromethyl)-substituted oxazolidinones. arkat-usa.org A proposed mechanism involves the deprotonation of the carbamate nitrogen, followed by nucleophilic attack on the terminal carbon of epichlorohydrin, opening the epoxide ring. Subsequent intramolecular cyclization with chloride as the leaving group forms the oxazolidinone ring. arkat-usa.org Rearrangement of propargylic tert-butylcarbamates catalyzed by gold(I) also proceeds through a carbamate intermediate to form 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org
Epoxides: Epoxides are valuable three-membered ring intermediates due to their high reactivity towards nucleophiles. The reaction between epoxides and carbamates is a phosgene-free route to oxazolidinones. ionike.com This transformation involves the nucleophilic ring-opening of the epoxide by the carbamate, followed by an intramolecular cyclization. ionike.com Similarly, the reaction of epoxides with isocyanates, often catalyzed by metal complexes or salts, provides direct access to the oxazolidinone ring system. beilstein-journals.orgorganic-chemistry.org Tetraarylphosphonium salts have been shown to be effective bifunctional catalysts, accelerating epoxide ring opening with high regioselectivity. organic-chemistry.org
Aziridines: Aziridines, the nitrogen analogues of epoxides, are also effective precursors. The palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide at ambient pressure affords 5-vinyloxazolidinones in high yield and stereoselectivity. organic-chemistry.org Lanthanide amide complexes have been used to catalyze the cycloaddition reactions of aziridines with carbon dioxide under mild conditions, providing a direct route to oxazolidinones. organic-chemistry.org Acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols has also been explored for the synthesis of related 2-amino ether structures, demonstrating the utility of aziridines as reactive intermediates. acs.org
| Intermediate | General Role in Oxazolidinone Synthesis |
| Carbamates | Act as precursors containing the N-C=O unit; undergo intramolecular cyclization via nucleophilic attack from a hydroxyl group. nih.govresearchgate.net |
| Epoxides | Provide a C-C-O backbone; undergo ring-opening by a nitrogen nucleophile (e.g., from a carbamate or isocyanate) followed by cyclization. beilstein-journals.orgionike.comorganic-chemistry.org |
| Aziridines | Provide a C-C-N backbone; undergo ring-opening and carboxylation (e.g., with CO₂) to form the oxazolidinone ring. organic-chemistry.org |
Catalysis in Oxazolidinone Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective formation of complex molecules like oxazolidinones under mild conditions. Various metal-based catalytic systems have been developed to facilitate the key ring-forming cyclization reactions.
Palladium catalysis is a powerful tool for constructing C-N and C-O bonds, making it highly suitable for oxazolidinone synthesis. A common strategy involves the palladium-catalyzed cyclization of substrates like allylic or vinylic carbamates. nih.govdiva-portal.org
A well-studied mechanism for the formation of oxazolidinones from cyclic biscarbamates involves a Pd(0)-catalyzed process. nih.govnih.gov The basic catalytic cycle can be described by the following key steps: nih.gov
Metal-Olefin Complexation : The Pd(0) catalyst coordinates to the double bond of the allylic substrate. It has been reported that this complexation typically occurs on the face opposite (anti) to the leaving group. nih.gov
Ionization (Oxidative Addition) : The palladium atom facilitates the departure of a leaving group, leading to the formation of a π-allylpalladium(II) intermediate. This is effectively an oxidative addition step where the catalyst is oxidized from Pd(0) to Pd(II).
Substitution (Nucleophilic Attack) : The nitrogen nucleophile of the carbamate moiety attacks the π-allyl complex. This intramolecular attack leads to the formation of the new C-N bond and closure of the oxazolidinone ring.
Decomplexation (Reductive Elimination) : The Pd(0) catalyst is regenerated and dissociates from the organic product, allowing it to re-enter the catalytic cycle.
Interestingly, mechanistic studies have shown that an anti-periplanar orientation of the metal and the incoming nucleophile is not always necessary for the cyclization to occur, suggesting that the metal may bond to the allylic system from the same face as the nucleophile in certain substrates. nih.govnih.gov Another palladium-catalyzed approach is the intramolecular aminohydroxylation, where an oxidative cleavage of an alkyl C-Pd bond by an oxidant like H₂O₂ is a key step, involving an SN2 type attack of water on a high-valent palladium center. organic-chemistry.org
Beyond palladium, a variety of other metals have been shown to effectively catalyze or assist in the formation of the oxazolidinone ring.
Copper Catalysis: Copper-catalyzed systems are frequently used for N-arylation reactions. An efficient sequential process involves the intramolecular cyclization of an amino alcohol carbamate, followed by a Cu-catalyzed cross-coupling with an aryl iodide to produce N-aryl oxazolidinones under mild conditions. organic-chemistry.org Oxazolidin-2-one itself has been identified as a versatile and efficient ligand for copper(I)-catalyzed amidation of aryl halides. researchgate.net
Zinc Catalysis: Dinuclear Zinc(II) complexes have been shown to mediate the formation of oxazolidine rings through the condensation of 2,6-diformyl-4-methylphenol and N-(hydroxyalkyl) ethylenediamine derivatives. figshare.com This metal-assisted process facilitates the generation of the heterocyclic ring structure. figshare.comresearchgate.net
Other Metals:
Gold(I) catalysts have been used for the efficient rearrangement of propargylic tert-butylcarbamates to synthesize 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org
Silver(I) catalysts, such as silver acetate, can activate the triple bond of propargylic alcohols, acting as a π-Lewis acid to promote cyclization with isocyanates and produce oxazolidinones with high Z-selectivity. organic-chemistry.org
Lanthanide amides have proven effective in catalyzing the cycloaddition of aziridines with CO₂, yielding oxazolidinones under mild conditions. organic-chemistry.org
The table below summarizes the role of various metals in assisting oxazolidinone ring formation.
| Metal Catalyst/Assistor | Reactants/Precursors | Mechanistic Role |
| Palladium(0/II) | Allylic/Vinylic Carbamates | Forms π-allyl intermediate, facilitates intramolecular nucleophilic attack. nih.govdiva-portal.org |
| Copper(I) | Amino Alcohol Carbamates, Aryl Iodides | Catalyzes N-arylation cross-coupling after ring formation. organic-chemistry.org |
| Zinc(II) | Aldehydes, Amino Alcohols | Acts as a template, mediating condensation and ring closure. figshare.com |
| Gold(I) | Propargylic Carbamates | Catalyzes rearrangement to facilitate cyclization. organic-chemistry.org |
| Silver(I) | Propargylic Alcohols, Isocyanates | Acts as a π-Lewis acid to activate alkyne for nucleophilic attack. organic-chemistry.org |
| Lanthanides | Aziridines, CO₂ | Catalyzes cycloaddition reaction. organic-chemistry.org |
In metal-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining the catalyst's reactivity, stability, and selectivity. The design and choice of ligands are therefore critical for optimizing the synthesis of oxazolidinones.
In palladium-catalyzed N-arylation of 2-oxazolidinones, the nature of the phosphine ligands, along with the bases and solvents, strongly influences the reaction outcome. organic-chemistry.org The feasibility and efficiency of many Pd-catalyzed processes depend critically on the presence of appropriate ligands, which stabilize the palladium center and modulate its reactivity. vu.nl
A compelling example of ligand influence is seen in the palladium-catalyzed cyclization of propargylic carbonates with sulfonamide nucleophiles. The regioselectivity of the reaction is critically dependent on the "bite angle" of the bidentate phosphine ligand used. nih.gov
Small Bite Angle Ligands : These favor an attack on the central carbon atom of an allenylpalladium intermediate, leading to the formation of cyclic dienamide products. nih.gov
Large Bite Angle Ligands : These direct the nucleophilic attack to the terminal carbon, resulting in the formation of alkynyl azacycles with high stereoselectivity. nih.gov
This demonstrates that subtle changes in the ligand's steric and electronic properties can completely switch the reaction pathway and the resulting product structure. Catalyst design, therefore, focuses on tuning these ligand properties to achieve the desired outcome, whether it be higher yield, improved stereoselectivity, or directing the reaction towards a specific regioisomer.
Substituent Effects on Reaction Mechanisms and Yields
The electronic properties of substituents on the aromatic ring of precursors play a crucial role in the synthesis of 5-((2-Fluorophenyl)methyl)-2-oxazolidinone and related N-aryl-5-substituted-2-oxazolidinones. Research into these substituent effects has revealed that both the reaction mechanism and the final yield can be significantly influenced by the presence of electron-donating or electron-withdrawing groups.
Detailed studies on analogous systems, such as the synthesis of 4,5-disubstituted oxazolidin-2-ones, provide valuable insights into the expected behavior for the synthesis of the title compound. In these reactions, the nature of the aryl substituent has a discernible impact on the conversion rates. It has been observed that substrates with electron-neutral and electron-rich aryl groups tend to proceed readily, resulting in good to excellent yields. Conversely, the presence of strong electron-withdrawing groups can also be well-tolerated, leading to high yields, although in some cases with slightly diminished efficiency compared to electron-rich systems.
For instance, in a study on the synthesis of 4,5-disubstituted oxazolidin-2-ones, various substituents on a phenyl ring demonstrated a range of yields, highlighting the electronic influence on the reaction. The following table summarizes these findings, which can be considered indicative of the trends expected in the synthesis of this compound.
| Substituent on Phenyl Ring | Electronic Nature | Reported Yield (%) |
|---|---|---|
| p-chloro (p-Cl) | Electron-withdrawing (weakly deactivating) | 90-97% |
| p-fluoro (p-F) | Electron-withdrawing (weakly deactivating) | 90-97% |
| p-methoxy (p-OCH3) | Electron-donating (activating) | 90-97% |
| p-cyano (p-CN) | Strongly electron-withdrawing (deactivating) | 79-80% |
| p-nitro (p-NO2) | Strongly electron-withdrawing (deactivating) | 79-80% |
| p-trifluoromethyl (p-CF3) | Strongly electron-withdrawing (deactivating) | 79-80% |
The data suggests that while a broad range of electronic substituents are compatible with the formation of the oxazolidinone ring, the highest efficiencies are often achieved with electron-rich or neutral aromatic systems.
In the context of N-aryl-5-substituted-2-oxazolidinones, it has been noted that electron-withdrawing groups on the N-aryl moiety can enhance the efficiency of the reaction. This is attributed to the increased electrophilicity of the carbamate intermediate, which facilitates the intramolecular cyclization step.
Furthermore, specific substituents at other positions of the reacting molecules have been shown to be critical for the reaction mechanism. For example, in the diastereospecific synthesis of vicinally substituted 2-oxazolidinones via the oxidative rearrangement of α,β-unsaturated γ-lactams, a CH₂COOEt group at the 4-position of the lactam was found to be essential for the desired rearrangement to occur. The absence of this ester group resulted in no formation of the oxazolidinone product, indicating its direct involvement in the reaction mechanism.
These findings collectively underscore the importance of considering the electronic nature of all substituents in the design of synthetic routes for this compound to optimize reaction conditions and maximize yields.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 5-((2-Fluorophenyl)methyl)-2-oxazolidinone, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via copper-catalyzed difunctionalization of propargylic amines with CO₂ and fluorinated aryl groups, as demonstrated in fluorinated oxazolidinone syntheses . Optimize yields by controlling reaction temperature (40–60°C), using ligands like 1,10-phenanthroline, and maintaining anhydrous conditions. Purification via fluorous solid-phase extraction (F-SPE) is recommended for fluorinated intermediates .
Q. How can X-ray crystallography resolve stereochemical ambiguities in fluorinated oxazolidinones?
- Methodological Answer : Employ SHELX programs (e.g., SHELXL) for refinement of high-resolution single-crystal data. Key parameters include monitoring Flack x values to confirm absolute configuration and using Hirshfeld surface analysis to validate intermolecular interactions. Reference fluorinated analogs like (4S,5R)-4-benzyl-5-perfluorooctyl-2-oxazolidinone for comparative stereochemical analysis .
Q. What analytical techniques are critical for characterizing fluorinated oxazolidinones?
- Methodological Answer :
- NMR : Use ¹⁹F NMR to track fluorinated substituents (δ ≈ -120 ppm for perfluoroalkyl groups) .
- HRMS : Confirm molecular ions with <5 ppm error.
- Elemental Analysis : Validate purity (e.g., C: 53.31%, H: 3.71%, N: 3.55% for C₃₅H₂₉F₁₃N₂O₄) .
Advanced Research Questions
Q. How do fluorinated auxiliaries influence the enantioselectivity of oxazolidinone-mediated asymmetric syntheses?
- Methodological Answer : Fluorinated groups (e.g., 1'H,1'H,2'H,2'H-perfluorooctyl) enhance lipophilicity and stabilize transition states via fluorine-π interactions. For example, in titanium-mediated aldol reactions, (4S,5R)-4-benzyl-5-perfluorooctyl-2-oxazolidinone achieves >90% enantiomeric excess (ee) by restricting conformational flexibility . Use low-temperature (-78°C) conditions and chiral HPLC (Chiralpak IA column) to assess ee .
Q. What experimental strategies address contradictions in reported bioactivity data for 2-oxazolidinone derivatives?
- Methodological Answer :
- Kinetic Studies : Conduct progress curve analysis to distinguish substrate vs. inhibitor behavior (e.g., MAO-B inactivation by MD 780236) .
- Isotopic Labeling : Use ¹⁸O-labeled CO₂ to trace carboxylation pathways in radical-mediated cyclizations .
- Computational Modeling : Apply DFT to compare activation barriers for competing reaction mechanisms .
Q. What mechanisms underlie the irreversible inhibition of monoamine oxidase-B (MAO-B) by 2-oxazolidinone derivatives?
- Methodological Answer : Proposed mechanisms involve single-electron transfer to generate amine radical cations, followed by α-proton abstraction and CO₂ elimination. Validate using chemical models (e.g., LiOOH hydrolysis of radical intermediates) and EPR spectroscopy to detect radical species .
Q. How can fluorous-tagged oxazolidinones improve synthetic efficiency in multistep reactions?
- Methodological Answer : Fluorous tags (e.g., perfluorooctyl) enable phase separation via F-SPE, reducing purification steps. For example, in iterative aldol reactions, tagged auxiliaries like (4S,5R)-4-iso-propyl-5-perfluorooctyl-2-oxazolidinone achieve >85% recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
